3-Tert-butyl-4-hydroxybenzoic acid
Overview
Description
3-Tert-butyl-4-hydroxybenzoic acid is a chemical compound with the empirical formula C11H14O3 and a molecular weight of 194.23 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 3-Tert-butyl-4-hydroxybenzoic acid can be achieved under mild conditions in a cyclic process from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C–H bond activation and CO2 insertion chemistry starting with the Bi3+ complex .Molecular Structure Analysis
The molecular structure of 3-Tert-butyl-4-hydroxybenzoic acid is represented by the SMILES stringCC(C)(C)c1cc(ccc1O)C(O)=O
. The InChI representation is 1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14)
. Physical And Chemical Properties Analysis
3-Tert-butyl-4-hydroxybenzoic acid is a solid substance . Its molecular weight is 194.23 . The compound has a SMILES string representation ofCC(C)(C)c1cc(ccc1O)C(O)=O
and an InChI representation of 1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14)
.
Scientific Research Applications
Anti-Stress Agents Synthesis
This compound has been utilized in the synthesis of anti-stress agents . The research focuses on creating molecules that can help alleviate stress-induced damage in cells, which has implications for treating stress-related disorders and enhancing the stress resilience of various organisms.
Pharmaceutical Intermediates
Due to its chemical stability and reactive functional groups, 3-Tert-butyl-4-hydroxybenzoic acid serves as an intermediate in pharmaceutical synthesis . It can be used to create more complex compounds with potential therapeutic effects.
Laccase Inhibitors
In the field of enzymology, derivatives of 3-Tert-butyl-4-hydroxybenzoic acid have shown potential as laccase inhibitors . Laccases are enzymes involved in the oxidation of phenolic compounds, and their inhibition can be significant in controlling enzymatic browning in foods and managing certain types of wastewater.
Antifungal Activity
Research has indicated that 3-Tert-butyl-4-hydroxybenzoic acid derivatives exhibit antifungal properties . This application is crucial in developing new antifungal agents that can be used to protect crops, treat fungal infections, and preserve materials against fungal deterioration.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Tert-butyl-4-hydroxybenzoic acid are the COX-2 and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, and inhibiting them can lead to more effective and safer anti-inflammatory drugs .
Mode of Action
3-Tert-butyl-4-hydroxybenzoic acid interacts with its targets, the COX-2 and 5-LOX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, leading to an anti-inflammatory effect .
Biochemical Pathways
The inhibition of COX-2 and 5-LOX enzymes by 3-Tert-butyl-4-hydroxybenzoic acid affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting the enzymes involved in this pathway, 3-Tert-butyl-4-hydroxybenzoic acid reduces the production of these mediators, thereby exerting its anti-inflammatory effects .
Pharmacokinetics
It is known that the compound is metabolized in the body, with one of the major metabolites being 3,5-di-tert-butyl-4-hydroxybenzoic acid
Result of Action
The molecular and cellular effects of 3-Tert-butyl-4-hydroxybenzoic acid’s action primarily involve the reduction of inflammation. By inhibiting the COX-2 and 5-LOX enzymes, the compound decreases the production of pro-inflammatory mediators . This leads to a reduction in inflammation and associated symptoms.
properties
IUPAC Name |
3-tert-butyl-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFDJRIEGYDIEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559865 | |
Record name | 3-tert-Butyl-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-4-hydroxybenzoic acid | |
CAS RN |
66737-88-0 | |
Record name | 3-tert-Butyl-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of incorporating 3-Tert-butyl-4-hydroxybenzoic acid into poly(p-oxybenzoate)s (POBs)?
A1: [] Incorporating 3-Tert-butyl-4-hydroxybenzoic acid alongside 3,5-di-tert-butyl-4-hydroxybenzoic acid into POBs as a co-monomer significantly enhances the solubility of the resulting copolymers in various organic solvents. This is in contrast to homopolymers of 3-Tert-butyl-4-hydroxybenzoic acid, which exhibit poor solubility. The improved solubility is particularly notable in copolymers with a weight average molecular weight (Mw) of 20,000 and a monomer feed ratio of 40/60–50/50. These copolymers demonstrated solubility in solvents such as tetrahydrofuran, chloroform, N,N-dimethylformamide.
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